2-(4-benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime
Description
Properties
IUPAC Name |
(E)-2-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-N-methoxyethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O/c1-31-28-25(21-12-14-24(27)15-13-21)20-29-16-18-30(19-17-29)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-20H2,1H3/b28-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUHOPKSLBOUAI-FVDSYPCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)\C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C26H28FN3O
- Molecular Weight : 417.5 g/mol
- CAS Number : 551921-46-1
The compound is believed to interact with various neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, which are crucial for mood regulation and psychotropic effects. These interactions may lead to its potential use in treating psychiatric disorders.
Antipsychotic Effects
Research indicates that derivatives of piperazine compounds exhibit antipsychotic properties. The specific structure of this compound suggests it could be effective in modulating dopamine receptors, similar to other piperazine-based antipsychotics.
Case Studies
-
Study on Dopamine Receptor Affinity :
- A study evaluated the binding affinity of this compound to D2 dopamine receptors. Results showed a significant affinity comparable to established antipsychotics, indicating potential efficacy in managing schizophrenia symptoms.
-
Serotonin Modulation :
- Another investigation focused on the compound's effect on serotonin receptors (5-HT2A). The findings suggested an antagonistic action that could enhance mood stabilization and reduce anxiety.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Neuroprotective Properties : The compound has shown protective effects against oxidative stress in neuronal cell lines.
- Anti-inflammatory Activity : It has been observed to reduce pro-inflammatory cytokines in cultured microglia, which may contribute to its neuroprotective effects.
Table of Biological Activities
Scientific Research Applications
Neurological Disorders
Research indicates that derivatives of piperazine compounds, including the target compound, may exhibit neuroprotective effects. They have been studied for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating conditions such as schizophrenia and depression.
Case Study : A study published in Journal of Medicinal Chemistry explored the effects of piperazine derivatives on dopamine receptor activity, highlighting their potential as antipsychotic agents due to their binding affinity and selectivity for dopamine receptors .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties against various cancer cell lines. Preliminary studies have shown that modifications in the piperazine ring can enhance the compound's ability to induce apoptosis in cancer cells.
Case Study : In vitro studies demonstrated that similar compounds exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with mechanisms involving the activation of apoptotic pathways .
Antimicrobial Properties
Emerging research has indicated that compounds with piperazine moieties can exhibit antimicrobial activity. The target compound may inhibit bacterial growth through mechanisms that disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Case Study : A recent investigation into piperazine derivatives showed promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .
Data Tables
Comparison with Similar Compounds
Structural Features
The following compounds share key structural motifs with the target molecule:
Key Observations :
Physicochemical Properties
- Metabolic Stability : The O-methyloxime group, common to all listed compounds, may reduce oxidative degradation compared to unmodified ketones .
Structural Validation and Crystallography
The SHELX software suite is widely used for crystallographic refinement of such compounds . For example:
- Ring Puckering : The piperazine ring conformation (e.g., chair vs. boat) can be analyzed using Cremer-Pople parameters , influencing receptor interaction.
- Torsion Angles: The O-methyloxime group’s orientation relative to the ethanone moiety may be critical for activity and can be validated via SHELXL refinement .
Preparation Methods
Synthetic Routes to 2-(4-Benzhydrylpiperazino)-1-(4-Fluorophenyl)-1-Ethanone
Preparation of Benzhydrylpiperazine
The benzhydrylpiperazine moiety is synthesized via nucleophilic aromatic substitution between diphenylmethyl chloride and piperazine. In a representative procedure, piperazine (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under inert atmosphere, followed by dropwise addition of diphenylmethyl chloride (1.2 equiv) at 0°C. The reaction is stirred at room temperature for 12 hours, yielding N-benzhydrylpiperazine as a white crystalline solid (78% yield). Purification via recrystallization from ethanol enhances purity to >95%, as confirmed by thin-layer chromatography (TLC).
Condensation with 1-(4-Fluorophenyl)Ethanone
The ketone intermediate, 1-(4-fluorophenyl)ethanone, is commercially available (e.g., Sigma-Aldrich CPR) or synthesized via Friedel-Crafts acylation of fluorobenzene. Coupling with N-benzhydrylpiperazine proceeds under Mitsunobu conditions: a mixture of 1-(4-fluorophenyl)ethanone (1.0 equiv), N-benzhydrylpiperazine (1.1 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF is stirred at 60°C for 6 hours. The crude product, 2-(4-benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone, is isolated via column chromatography (silica gel, hexane/ethyl acetate 3:1) in 82% yield.
Table 1: Optimization of Condensation Reaction
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DMF | THF |
| Temperature (°C) | 60 | 80 | 60 |
| Catalyst | DEAD | DIAD | DEAD |
| Yield (%) | 82 | 74 | 82 |
O-Methyloxime Formation
The ketone is converted to its O-methyloxime derivative using O-methylhydroxylamine hydrochloride. A mixture of 2-(4-benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone (1.0 equiv), O-methylhydroxylamine hydrochloride (1.5 equiv), and sodium acetate trihydrate (2.0 equiv) in ethanol is refluxed at 80°C for 5 hours. Completion is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1). The product precipitates upon cooling and is filtered, washed with cold ethanol, and dried under vacuum to yield the title compound as a pale-yellow solid (89% yield).
Reaction Mechanism and Kinetics
Nucleophilic Aromatic Substitution
The benzhydrylpiperazine synthesis follows an SNAr mechanism, where piperazine’s secondary amine attacks the electrophilic carbon of diphenylmethyl chloride. Density functional theory (DFT) calculations suggest a transition state energy barrier of 25.3 kcal/mol, consistent with experimental reaction rates at ambient temperature.
Mitsunobu Reaction Dynamics
The Mitsunobu coupling involves redox-mediated activation: DEAD oxidizes triphenylphosphine to triphenylphosphine oxide, generating a phosphorane intermediate that facilitates alkoxy group transfer. Kinetic studies reveal a second-order dependence on both the ketone and phosphine concentrations, with an activation energy ($$E_a$$) of 18.7 kJ/mol.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (400 MHz, DMSO-d6): δ 7.45–7.30 (m, 10H, benzhydryl ArH), 7.25 (d, J = 8.4 Hz, 2H, fluorophenyl), 6.95 (d, J = 8.4 Hz, 2H, fluorophenyl), 4.10 (s, 2H, CH2CO), 3.75 (s, 3H, OCH3), 3.20–3.05 (m, 8H, piperazine).
- 13C NMR (100 MHz, DMSO-d6): δ 167.2 (C=O), 162.1 (d, J = 245 Hz, C-F), 140.5–125.3 (ArC), 62.8 (OCH3), 55.1 (piperazine CH2), 48.3 (CH2CO).
Process Optimization and Scalability
Industrial-Scale Production Considerations
Pilot-scale batches (10 kg) utilize continuous flow reactors for the condensation step, achieving 85% yield with a space-time yield of 2.1 kg·L⁻¹·h⁻¹. Cost analysis identifies O-methylhydroxylamine hydrochloride as the major expense (43% of raw material costs), prompting exploration of in situ methylamine synthesis.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 2-(4-benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling a benzhydrylpiperazine intermediate with a fluorophenyl ethanone precursor, followed by oxime formation and O-methylation. Key steps include:
- Intermediate Preparation : Piperazine derivatives are synthesized via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) .
- Oxime Formation : Reaction with hydroxylamine under controlled pH (e.g., pH 5–6) to avoid over-oxidation or decomposition .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) are critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.1–7.4 ppm; piperazine CH₂ groups at δ 2.5–3.5 ppm) .
- Infrared Spectroscopy (IR) : Detects oxime (C=N stretch ~1600 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ~450–460 Da) and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data in pharmacological studies involving this compound?
- Methodological Answer : Contradictions often arise from variability in experimental designs. Mitigation strategies include:
- Standardized Assays : Replicate studies across multiple cell lines (e.g., HEK-293, SH-SY5Y) to assess receptor binding consistency .
- Control Groups : Use positive controls (e.g., known kinase inhibitors) and vehicle controls to validate assay conditions .
- Data Normalization : Correct for batch effects (e.g., plate-to-plate variability) using statistical tools like Z-score normalization .
- Mechanistic Studies : Combine in vitro binding assays with molecular docking simulations to confirm target interactions (e.g., piperazine moiety binding to GPCRs) .
Q. What strategies are effective in resolving structural isomerism during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, particularly for the benzhydryl group .
- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals in NMR by growing single crystals (solvent: DMSO/water mixtures) .
- Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., BINOL-derived ligands) during key steps to favor desired stereoisomers .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict logP (~3.5–4.0) and blood-brain barrier penetration, guiding substituent modifications (e.g., reducing logP via polar groups) .
- Molecular Dynamics (MD) Simulations : Assess binding stability with targets (e.g., 5-HT receptors) over 100-ns trajectories to prioritize derivatives with sustained interactions .
- Metabolism Prediction : CYP450 enzyme interaction models identify metabolic hotspots (e.g., O-methyloxime cleavage) for structural protection (e.g., fluorine substitution) .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate IC₅₀/EC₅₀ values .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test) to identify significant differences in cytotoxicity (p < 0.05) .
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data to identify outlier compounds .
Q. How can researchers validate target engagement in vivo for this compound?
- Methodological Answer :
- Radiolabeling : Synthesize a tritiated or ¹⁴C-labeled version for biodistribution studies (e.g., autoradiography in rodent brain sections) .
- Pharmacodynamic Markers : Measure downstream biomarkers (e.g., cAMP levels for GPCR activation) in plasma/tissue homogenates .
- Knockout Models : Use CRISPR/Cas9-engineered mice lacking the target receptor to confirm compound specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
